1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2N2O4 and its molecular weight is 301.08. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Related Compounds
- Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids were synthesized using a process that involved the reaction of aroylpyruvic acids, urea, and substituted benzaldehydes. A specific compound, 8-Hydroxy-4,5-diphenyl-3,4-dihydropyrimido[4,5-d]pyridazin-2(1H)-one, was synthesized from a similar tetrahydropyrimidin-4-carboxylate using hydrazine hydrate (Gein et al., 2009).
Preparation of New Heterocyclic Compounds with Biological Activity
- Reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of butanoic acid derivatives. These compounds were further reacted with hydrazines to yield pyridazinone derivatives, which were used to prepare dithio derivatives and chloropyridazine derivatives. Some of these new compounds demonstrated antimicrobial and antifungal activities (Sayed et al., 2003).
Development of Dihydropyridazin-3-ones and As-Triazino[3,4-a]phthalazines
- A series of 2,3-dihydropyridazin-3-ones were synthesized by condensing hydrazines with specific butanoic acids, which were derived from substituted benzylpyruvic acids. Furthermore, as-triazino[3,4-a]phthalazines were also obtained from a reaction involving substituted benzylpyruvic acids and hydralazine (El‐Ashry et al., 1987).
Antibacterial Applications of Derivatives
- Several compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were tested for antibacterial activities. The sulfamide derivative among these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Synthesis Methods for Agricultural Applications
- A new method was developed for synthesizing 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid, which is used as a hybridizing agent for wheat. This process was optimized for industrial suitability and achieved a significant yield improvement (Zeng-yan, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-5-1-2-7(6(13)3-5)15-9(17)4-8(16)10(14-15)11(18)19/h1-4,16H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMIANBTKVMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715928 | |
Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-66-9 | |
Record name | 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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